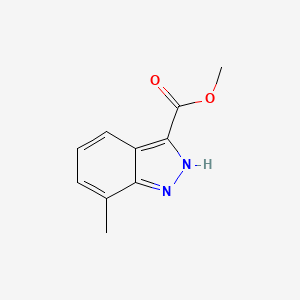

Methyl 7-methyl-1H-indazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-methyl-2H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)11-12-9(7)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWIDAHGDMDQQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(NN=C12)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Methyl 7 Methyl 1h Indazole 3 Carboxylate Analogues

Functional Group Interconversions of the Carboxylate Moiety

The methyl ester at the C3 position of the indazole ring is a key functional handle that can be readily converted into other important chemical groups, such as amides, alcohols, and aldehydes. These transformations are fundamental in modifying the molecule's properties and for building more complex derivatives.

The conversion of the methyl carboxylate to a carboxamide is a common and vital transformation. While direct aminolysis of unactivated esters can be challenging, often requiring harsh conditions, the synthesis of indazole-3-carboxamides is typically achieved through a two-step sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a desired amine.

This coupling is facilitated by standard peptide coupling reagents. For example, 1H-indazole-3-carboxylic acid can be reacted with various aliphatic or aryl amines in the presence of coupling agents like N-Hydroxybenzotriazole (HOBT) and (3-Dimethylamino-propyl)-ethyl-carbodiimide hydrochloride (EDC.HCl) in a solvent such as N,N-Dimethylformamide (DMF) to yield a diverse library of amide products. researchgate.net This method is highly versatile and has been used to synthesize a range of N-substituted indazole-3-carboxamides, which have been investigated as potential PARP-1 inhibitors. nih.gov

The general procedure involves activating the carboxylic acid intermediate, which is then susceptible to nucleophilic attack by the amine. This robust methodology allows for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from the parent methyl ester. For instance, coupling 1-methylindazole-3-carboxylic acid (after conversion to its acid chloride) with endo-9-methyl-9-azabicyclo[3.3.1]nonane-3-amine is a key step in the synthesis of Granisetron. google.com

Interactive Table: Examples of Amide Formation from Indazole-3-carboxylic Acid

| Amine Substrate | Coupling Reagents | Product | Yield | Reference |

| Benzylamine | HOBT, EDC.HCl, TEA | N-benzyl-1H-indazole-3-carboxamide | - | |

| 2-(pyrrolidin-1-yl)ethanamine | HOBT, EDC.HCl, TEA | N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide | - | |

| 1,3,4-thiadiazol-2-amine | HOBT, EDC.HCl, TEA | N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide | - | |

| Various amines | TiCl₄, Pyridine (B92270) | N-substituted amides | Moderate to Excellent | nih.gov |

| endo-9-methyl-9-azabicyclo[3.3.1]nonane-3-amine | (from acid chloride) | Granisetron | - | google.com |

The carboxylate group can also be reduced to provide access to primary alcohols or aldehydes, which are themselves valuable functional groups for further elaboration. The conversion of ester-functionalized indazoles at position 3 into the corresponding aldehyde can be achieved through a reduction-reoxidation sequence. nih.govrsc.org This two-step process avoids over-reduction to the alcohol.

Alternatively, direct conversion to the aldehyde is possible. The nitrosation of indole (B1671886) derivatives, such as 7-methyl-indole, provides a direct route to 1H-indazole-3-carboxaldehydes, including 7-methyl-1H-indazole-3-carboxaldehyde, bypassing the need for a carboxylate intermediate altogether. nih.govrsc.orgresearchgate.net This method is effective for both electron-rich and electron-deficient indoles. rsc.org The resulting aldehyde function is a versatile precursor for synthesizing 3-substituted indazoles, as it can be converted into alkenes, secondary alcohols, amines, or various heteroaromatic systems. nih.govrsc.org

Electrophilic Aromatic Substitution on the Indazole Ring System

The bicyclic indazole system is aromatic and can undergo electrophilic aromatic substitution (EAS) on the benzene (B151609) ring portion. wikipedia.org The outcome of these reactions is directed by the existing substituents: the pyrazole (B372694) ring, the C7-methyl group, and the C3-ester group. The pyrazole moiety is generally deactivating, while the methyl group is an activating, ortho/para-directing group. The ester is a deactivating, meta-directing group. The interplay of these electronic effects, along with steric hindrance, determines the regioselectivity of the substitution.

Common EAS reactions include nitration and halogenation. wikipedia.org

Nitration : The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). aiinmr.com For indazole scaffolds, radical C3-nitration of 2H-indazoles has been accomplished using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it Additionally, 7-nitroindazole (B13768) can be further nitrated to yield 3,7-dinitro-1H-indazole. chim.it The position of nitration on the benzene ring of a 7-methyl-indazole analogue would be influenced by the directing effects of the methyl group and the fused pyrazole ring.

Halogenation : Halogens like bromine or iodine can be introduced onto the indazole ring, providing a handle for subsequent cross-coupling reactions. chim.it N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination at the C3-position of the indazole system. chim.it For substitution on the benzene ring, conditions such as Oxone® in the presence of sodium halides can be used for the halogenation of aromatic ketones, with electron-rich heteroaromatics favoring ring halogenation. researchgate.net

Nucleophilic Substitution Reactions on Substituted Indazoles

Nucleophilic aromatic substitution (SNAᵣ) is a powerful method for functionalizing aromatic rings, particularly those that are electron-deficient or contain a suitable leaving group. juniperpublishers.comlibretexts.org This strategy is highly relevant for modified indazole analogues, such as those bearing a halogen substituent on the benzene ring.

For an SNAᵣ reaction to proceed, the aromatic ring must typically be activated by strongly electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group (e.g., a halogen). libretexts.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

In the context of halogenated methyl 7-methyl-1H-indazole-3-carboxylate analogues, a bromo- or chloro-substituent on the benzene ring (e.g., at C4, C5, or C6) could be displaced by a variety of nucleophiles, provided the ring is sufficiently activated. For instance, a new series of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives were synthesized from indazole-3-carboxylic acid methyl ester and 2-cyano-4-chloropyridine, demonstrating a nucleophilic substitution pathway. researchgate.net Similarly, the synthesis of 1-aryl-5-nitro-1H-indazoles can be achieved via an SNAᵣ ring closure. researchgate.net This reactivity allows for the introduction of amines, alkoxides, thiolates, and other nucleophilic moieties, greatly diversifying the molecular structure.

C-H Functionalization Strategies on Indazole Scaffolds

Direct C-H functionalization has emerged as a step-economical and efficient tool for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. researchgate.net Significant research has focused on the late-stage functionalization of indazoles, particularly at the C3 position. researchgate.net

The C3 position of the indazole ring, while traditionally considered to have low reactivity in alkylation reactions, can be selectively functionalized using modern synthetic methods. mit.eduacs.org

Palladium-Catalyzed Arylation : Direct C3-arylation of 1H-indazoles with aryl iodides or bromides has been achieved using palladium(II) catalysts. rsc.org These methods often proceed without the need for silver additives, making them more practical. rsc.org Solvents like toluene (B28343) or water have been found to be crucial for achieving good reactivity and selectivity. rsc.orgmdpi.com

Copper-Catalyzed Reactions : Copper catalysis has enabled novel C3-functionalizations. A highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been developed using CuH catalysis. mit.eduacs.org This reaction employs an umpolung strategy, where an electrophilic indazole derivative is used, reversing the typical nucleophilic character of the heterocycle and enabling reactions at the C3 position. mit.edu

Visible Light-Induced Reactions : Photocatalysis offers a mild and efficient pathway for C3-functionalization. Visible-light-driven fluoroalkylation reactions at the C3 position of 2H-indazoles have been developed using a Mn₂(CO)₁₀ photocatalyst. rsc.org

Other C3-Functionalizations : A wide range of other functional groups can be introduced at the C3 position, including through halogenation, borylation, acylation, and amination, often proceeding through radical pathways or via metalation followed by coupling. chim.itresearchgate.net

Interactive Table: Examples of C3-Functionalization of Indazole Scaffolds

| Reaction Type | Catalyst/Reagents | Substrate | Product Type | Reference |

| Arylation | Pd(II)/Phen | 1H-Indazole + ArI/ArBr | C3-Arylated Indazole | rsc.org |

| Arylation | Pd(OAc)₂ / PPh₃ (in water) | 1H-Indazole + ArI | C3-Arylated Indazole | mdpi.com |

| Allylation | CuH / Ligand | 1H-N-(benzoyloxy)indazole + Allene (B1206475) | C3-Allyl-1H-indazole | mit.eduacs.org |

| Nitration | Fe(NO₃)₃ / TEMPO | 2H-Indazole | 3-Nitro-2H-indazole | chim.it |

| Fluoroalkylation | Mn₂(CO)₁₀ / Visible Light | 2H-Indazole | C3-Fluoroalkylated Indazole | rsc.org |

| Bromination | N-Bromosuccinimide (NBS) | Indazole | 3-Bromoindazole | chim.it |

Remote C-H Functionalization on the Benzene Ring

Directing group-assisted, transition-metal-catalyzed C–H bond functionalization has become a powerful strategy for modifying complex organic molecules in a step- and atom-economical manner. scienceopen.com While much focus has been on the functionalization of the pyrazole ring of indazoles, particularly at the C3-position, recent achievements have demonstrated the feasibility of remote C-H functionalization on the fused benzene ring. rsc.orgresearchgate.net This approach allows for the introduction of various substituents at positions that are otherwise difficult to access, thereby increasing the structural diversity of indazole derivatives. rsc.orgresearchgate.netresearchgate.net

The late-stage functionalization of 2H-indazoles via C-H activation is recognized as an efficient method for diversifying the indazole scaffold. rsc.orgresearchgate.netresearchgate.net Methodologies utilizing transition metals like rhodium and cobalt have been successfully developed for this purpose. mdpi.comnih.govnih.gov These reactions often proceed through a cyclometalated intermediate, where the metal catalyst coordinates to a directing group on the indazole core and subsequently activates a C-H bond on the benzene ring. For instance, rhodium(III)-catalyzed reactions have been employed for the ortho-functionalization of 2-aryl-2H-indazoles, where the 2H-indazole itself acts as the directing group. researchgate.net

These transformations provide regioselective access to a variety of substituted indazole derivatives. researchgate.net The reaction conditions, including the choice of catalyst, oxidant, and solvent, are crucial for achieving high yields and selectivity. nih.gov The development of these methods is significant for creating novel indazole-based compounds with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov

| Reaction Type | Catalyst/Reagents | Substrate | Product | Ref. |

| C-H/N-H Activation and Annulation | [CpRhCl₂]₂ / CuI / Na₂CO₃ | Phthalazinones / Pyridazinones | Pyrazolo[1,2-a]indazoles | nih.gov |

| C-H Functionalization / Cyclative Capture | [CpRhCl₂]₂ / AgSbF₆ / MgSO₄ | Azobenzenes / Aldehydes | N-aryl-2H-indazoles | nih.gov |

| C-H Functionalization / Intramolecular Cyclization | [RhCp*Cl₂]₂ / AgSbF₆ / NaOAc | Azobenzenes / Vinylene carbonate | C3-hydroxymethylated (2H)-indazoles | nih.gov |

Rearrangement Reactions and Tautomerism in Indazoles

The indazole ring system is subject to fascinating chemical phenomena, including rearrangement reactions and, most notably, annular tautomerism. nih.gov This tautomerism significantly influences the synthesis, reactivity, and physicochemical properties of indazole derivatives. nih.gov Understanding these behaviors is critical for predicting reaction outcomes and designing molecules with specific biological or material properties.

Indazole exists predominantly in two annular tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netnih.govnih.gov The position of the proton on one of the two nitrogen atoms of the pyrazole ring defines the tautomer. nih.gov

1H-Indazole : This tautomer features the proton on the N1 nitrogen. It has a benzenoid structure, which confers greater aromaticity and thermodynamic stability. researchgate.netresearchgate.net Consequently, the 1H-form is generally the predominant and more stable tautomer in the gas phase, in solution, and in the solid state. researchgate.netnih.govnih.govresearchgate.net

2H-Indazole : In this form, the proton is located on the N2 nitrogen. This arrangement results in a quinonoid structure for the benzene ring, which is energetically less favorable. researchgate.netresearchgate.net Thus, 2H-indazole is typically the minor and thermodynamically less stable tautomer. researchgate.netnih.gov

The energy difference between the 1H and 2H tautomers has been estimated through computational studies, with the 1H form being more stable by approximately 3.6 to 15 kJ·mol⁻¹. researchgate.netnih.gov The tautomeric equilibrium is a dynamic process that can be influenced by several factors: nih.gov

Substituents : The electronic nature and position of substituents on the indazole ring can alter the relative stability of the tautomers. While the 1H-tautomer remains more stable for most derivatives, certain substitution patterns can decrease the energy gap between the two forms. researchgate.netnih.gov

Solvent Polarity : The surrounding medium plays a crucial role. mdpi.comresearchgate.netmdpi.com More polar solvents can shift the equilibrium. researchgate.net For instance, in less polar solvents like CDCl₃, the 2H-tautomer of certain 3-substituted indazoles can be stabilized through the formation of strong intramolecular hydrogen bonds. bgu.ac.ilresearchgate.net

Hydrogen Bonding : Both intramolecular and intermolecular hydrogen bonding can stabilize one tautomer over the other. bgu.ac.ilresearchgate.net In some cases, the 2H-tautomer can be stabilized by forming centrosymmetric dimers through intermolecular hydrogen bonds, allowing it to persist in aprotic solvents. bgu.ac.ilresearchgate.net

| Feature | 1H-Indazole Tautomer | 2H-Indazole Tautomer |

| Proton Position | N1 | N2 |

| Structure Type | Benzenoid | Quinonoid |

| Relative Stability | More stable (thermodynamically favored) researchgate.netnih.govnih.gov | Less stable researchgate.netresearchgate.net |

| Prevalence | Predominant form in most conditions nih.govresearchgate.net | Minor form, can be stabilized by specific conditions bgu.ac.ilresearchgate.net |

| Alkylation Product | Generally the thermodynamic product nih.gov | Generally the kinetic product nih.gov |

Indazole N-oxides are highly versatile synthetic intermediates that have gained significant attention for their ability to facilitate the functionalization of the indazole core, particularly at the C3-position. thieme-connect.com The N-oxide moiety activates the heterocyclic ring, enabling a range of chemical transformations that are otherwise challenging to achieve. thieme-connect.comresearchgate.netnih.gov

The development of novel synthetic methods, including electrochemical approaches and cascade reactions, has made a wide array of substituted 1H-indazole N-oxides more accessible. nih.govrsc.org These compounds serve as valuable precursors for introducing diverse functional groups. thieme-connect.com Transformative reactions involving 1H-indazole N-oxides allow for the selective installation of chloro, hydroxy, sulfonyl, amino, aryl, and alkyl groups at the C3-position. thieme-connect.com

The reactivity of the N-oxide is characterized by the lability of the N–O bond. acs.org This bond can be cleaved under various conditions, often leading to intermediates that readily react with nucleophiles or undergo rearrangement. acs.orgmdpi.comsemanticscholar.org Mechanistic studies, including electron paramagnetic resonance spectroscopy, have suggested that some of these transformations proceed through a radical pathway involving iminoxyl radicals. researchgate.netnih.gov The utility of this chemistry is highlighted by its application in the synthesis of key intermediates for various biologically active molecules. researchgate.netnih.gov

| Reaction Class | Reagents/Conditions | Functional Group Introduced at C3 | Resulting Compound Class | Ref. |

| C-H Functionalization | Various, often metal-catalyzed or electrochemical | Diverse (e.g., -Cl, -OH, -NHAr, -Aryl) | C3-Functionalized 1H-Indazoles | thieme-connect.comnih.gov |

| Cascade Reaction | N-nitrosoanilines, diazo compounds, HFIP | Benzoyl or phenylacrylate moieties | Functionalized Indazole N-oxides | rsc.org |

| Electrochemical Synthesis | Reticulated vitreous carbon cathode | N-oxide moiety | 1H-Indazole N-oxides | nih.gov |

Computational and Theoretical Studies of Substituted Indazole Systems

Quantum Chemical Calculations on Indazole Derivatives

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For indazole derivatives, these studies provide a foundational understanding of their chemical behavior.

Density Functional Theory (DFT) Studies.nih.govdergipark.org.tr

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, including indazole derivatives, due to its balance of accuracy and computational cost. nih.govdergipark.org.tr DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic properties. nih.gov These studies are often performed using specific basis sets, such as 6-31++g, to ensure reliable results. dergipark.org.tr

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. nih.govsciencepub.net A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. nih.gov

In indazole derivatives, the nitrogen atoms of the pyrazole (B372694) ring are typically regions of negative electrostatic potential due to the presence of lone pairs of electrons. For Methyl 7-methyl-1H-indazole-3-carboxylate, the carbonyl oxygen of the ester group would also represent a site of high electron density and negative potential. The hydrogen atom attached to the nitrogen at the 1-position (N-H) and the hydrogens of the methyl groups would be regions of positive electrostatic potential. The MESP analysis can thus guide the understanding of intermolecular interactions and the initial steps of chemical reactions. researchgate.netrsc.org

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). dergipark.org.tr

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. A larger value of η indicates greater stability and lower reactivity. dergipark.org.tr

Chemical Potential (μ) represents the escaping tendency of electrons from a molecule. It is the negative of electronegativity.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher value of ω indicates a stronger electrophile. dergipark.org.tr

These parameters are crucial for comparing the reactivity of different substituted indazoles and for predicting their behavior in chemical reactions. dergipark.org.trresearchgate.net

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.5 |

| Chemical Potential (μ) | -4.0 |

| Electrophilicity Index (ω) | 3.2 |

Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. nih.govnih.gov For reactions involving substituted indazoles, such as alkylation or cyclization reactions, computational studies can help to:

Identify reaction intermediates and transition states.

Calculate activation energies and reaction barriers.

Determine the most favorable reaction pathway.

Explain the regioselectivity of a reaction. beilstein-journals.orgnih.gov

For example, in the alkylation of indazoles, computational modeling can predict whether the alkyl group will attach to the N1 or N2 position of the indazole ring by comparing the energies of the possible transition states. beilstein-journals.orgnih.gov These insights are invaluable for optimizing reaction conditions and for designing synthetic routes to specific indazole derivatives. nih.govnih.gov

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are essential for studying the conformational dynamics of indazole derivatives and their interactions with biological macromolecules, which is central to drug discovery and materials science.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of indazole derivatives and their stability within complex environments, such as the active site of a protein. ijsrset.com In drug design, MD simulations are often performed on a ligand-protein complex obtained from molecular docking to assess the stability of the binding pose over time. nih.govresearchgate.net

A typical MD simulation for an indazole derivative bound to a target protein involves placing the complex in a simulation box with an explicit solvent model (e.g., TIP3P water). mdpi.com The system is neutralized with ions, and a force field (e.g., CHARMM, OPLS) is applied to describe the interatomic forces. mdpi.comajchem-a.com The simulation is run for a specific duration (e.g., 100 ns) under controlled temperature and pressure (NPT or NVT ensembles). researchgate.netajchem-a.com Analysis of the simulation trajectory can reveal key information, such as the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular interactions like hydrogen bonds. ijsrset.comresearchgate.net Such studies have confirmed that potent indazole-based inhibitors remain stable in the active sites of their target proteins. nih.gov

Table 3: Common Parameters in Molecular Dynamics Simulations of Indazole-Protein Complexes

| Parameter | Typical Value/Method | Purpose | Reference |

| Force Field | OPLS, CHARMM | Describes the potential energy and forces within the system. | mdpi.comajchem-a.com |

| Solvent Model | Explicit (e.g., TIP3P) | Simulates the physiological aqueous environment. | mdpi.com |

| Ensemble | NVT, NPT | Maintains constant volume/temperature or pressure/temperature. | researchgate.netajchem-a.com |

| Simulation Time | 10-100 ns | Duration of the simulation to observe dynamic behavior. | ijsrset.comajchem-a.com |

| Analysis Metrics | RMSD, RMSF | Measure the stability and flexibility of the complex over time. | ijsrset.comresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For indazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govmdpi.com These models generate 3D contour maps that visualize the regions around a molecule where specific physicochemical properties (e.g., steric bulk, electrostatic charge, hydrophobicity) are predicted to enhance or diminish activity. nih.govmdpi.com

In a typical 3D-QSAR study, a set of indazole analogs with known activities is aligned based on a common scaffold. nih.gov The models are then trained on this set and validated using statistical methods (e.g., cross-validation R², predictive R²) to ensure their robustness and predictive power. nih.govnih.gov The resulting contour maps provide a structural framework for designing new, more potent inhibitors. For example, a QSAR study on indazole derivatives as HIF-1α inhibitors used steric and electrostatic maps to guide the design of new compounds with improved potency. nih.gov This approach allows for the virtual screening and optimization of lead compounds before committing to synthetic efforts, thereby accelerating the drug discovery process. nih.govnih.gov

Advanced Spectroscopic Characterization of this compound

Following a comprehensive search for scientific literature and spectral data, detailed experimental spectroscopic information for the specific chemical compound “this compound” is not available in the retrieved search results. The provided outline requires specific, in-depth data for ¹H NMR, ¹³C NMR, 2D NMR, Solid-State NMR, IR, Raman, and Mass Spectrometry for this exact molecule.

The search results primarily contain information on the parent compound, Methyl 1H-indazole-3-carboxylate, and other indazole derivatives. This information, while related, cannot be used to accurately describe the distinct spectroscopic properties of the 7-methyl substituted version as required by the strict outline.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each specified section and subsection for "this compound".

Advanced Spectroscopic Characterization of Indazole Derivatives

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. While the specific crystal structure of Methyl 7-methyl-1H-indazole-3-carboxylate has not been detailed in publicly accessible crystallographic databases as of the latest literature surveys, extensive studies on closely related indazole derivatives provide a robust framework for understanding its likely solid-state conformation and packing arrangement.

Analysis of analogous compounds, such as 1-Methyl-1H-indazole-3-carboxylic acid and other substituted indazole esters, confirms the planarity of the bicyclic indazole core. researchgate.net The determination of the crystal structure would definitively establish the tautomeric form present in the solid state (1H vs. 2H), although the 1H-tautomer is generally more stable for indazole-3-carboxylates. The crystallographic data from representative indazole derivatives, including their crystal systems and space groups, offer valuable comparative insights.

Table 1: Representative Crystallographic Data for Related Indazole Compounds

| Compound | Formula | Crystal System | Space Group | Ref. |

|---|---|---|---|---|

| 1-Methyl-1H-indazole-3-carboxylic acid | C₉H₈N₂O₂ | Monoclinic | P2₁/n | researchgate.net |

| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | C₁₆H₁₃FN₂O₂ | Monoclinic | P2₁/c | nih.goviucr.org |

This table presents data from structurally similar compounds to provide context for the expected crystallographic parameters of this compound.

The absolute structure determination via X-ray crystallography would provide an experimentally precise model, serving as a foundational reference for computational modeling and structure-activity relationship (SAR) studies.

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of crystalline solids is governed by a network of non-covalent intermolecular interactions. Based on the functional groups present in this compound—namely the N-H donor, the heterocyclic nitrogen acceptor, the ester carbonyl group, and the aromatic system—a predictable yet complex interplay of forces dictates its crystal packing. Analysis of related structures allows for a detailed projection of these interactions.

Hydrogen Bonding: The most significant directional interaction expected in the crystal lattice of this compound is hydrogen bonding. The indazole N-H group is a potent hydrogen bond donor. In the crystal structure of the parent 7-methyl-1H-indazole, molecules are linked by N—H⋯N hydrogen bonds, forming infinite helical chains. researchgate.net A similar N—H⋯N bond could be a primary motif in the target compound. Alternatively, the carbonyl oxygen of the methyl ester group is a strong hydrogen bond acceptor. This could lead to the formation of N—H⋯O=C hydrogen bonds, creating dimeric structures or extended chains. Studies on other indazole esters have noted the presence of weak C—H⋯O and C—H⋯N interactions, which further stabilize the crystal packing. researchgate.netnih.gov

π-π Stacking and C—H⋯π Interactions: The planar aromatic indazole ring system facilitates stabilizing π-π stacking interactions. These interactions are a common feature in the crystal packing of indazole derivatives, where parallel rings arrange in either a face-to-face or an offset (slipped) conformation to minimize repulsion and maximize van der Waals forces. Furthermore, the methyl groups (at position 7 and in the ester) can participate in weaker but cumulatively significant C—H⋯π interactions, where the methyl C-H acts as a donor to the electron-rich face of an adjacent indazole ring. nih.gov

Collectively, these interactions—strong N-H hydrogen bonds forming the primary structural framework, supported by weaker C-H contacts and broader π-π stacking—would generate a highly organized, three-dimensional crystalline lattice. The specific arrangement would determine the material's physical properties, such as melting point and solubility.

Table 2: Common Intermolecular Interactions in Indazole Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | N-H | N (indazole) | 2.8 - 3.1 | Primary motif, forms chains/dimers |

| Hydrogen Bond | N-H | O (carbonyl) | 2.7 - 3.0 | Primary motif, forms chains/dimers |

| Weak Hydrogen Bond | C-H (aromatic/methyl) | O (carbonyl) | 3.2 - 3.5 | Secondary stabilization |

| π-π Stacking | Indazole Ring | Indazole Ring | 3.3 - 3.8 (centroid-centroid) | Stabilizes layered structures |

This table is a generalized summary based on crystallographic data from related indazole structures. researchgate.netnih.govresearchgate.net

Methyl 7 Methyl 1h Indazole 3 Carboxylate As a Synthetic Building Block

Role in Organic Synthesis and Scaffold Diversity

Methyl 1H-indazole-3-carboxylate is a valued intermediate in organic synthesis due to its inherent structural features that allow for straightforward and regioselective functionalization. The scaffold possesses several reactive sites that can be independently addressed to create a wide array of derivatives. The most common method for synthesizing synthetic cannabinoids with an indazole core, for instance, utilizes methyl indazole-3-carboxylate as the starting material. diva-portal.org

The primary points of diversification on the Methyl 1H-indazole-3-carboxylate scaffold are:

The Indazole Nitrogen (N1 and N2 positions): The indazole ring contains a tautomerizable proton that can be selectively replaced, typically through alkylation, to yield either N1- or N2-substituted products. beilstein-journals.org The ratio of these isomers is highly dependent on the reaction conditions, such as the choice of base and solvent. beilstein-journals.org This regioselectivity allows for precise control over the spatial orientation of substituents, which is critical for tuning the biological activity of the final compounds.

The Ester at the 3-position: The methyl ester group is a versatile handle for further chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This amide bond formation is a cornerstone of library synthesis.

The Benzene (B151609) Ring: The benzene portion of the indazole scaffold can be substituted with various functional groups, although this is more commonly achieved by selecting a pre-functionalized starting material for the initial indazole synthesis.

This ability to be selectively modified at multiple positions makes Methyl 1H-indazole-3-carboxylate a powerful building block for generating molecular diversity, enabling chemists to explore vast chemical space around the core indazole scaffold.

Precursor for Diversely Substituted Indazole Libraries

The true power of Methyl 1H-indazole-3-carboxylate as a building block is realized in its application as a precursor for chemical libraries. A chemical library is a collection of structurally related compounds synthesized in a systematic way, which can then be screened for biological activity. The indazole scaffold is particularly prominent in the development of kinase inhibitors. rsc.org

The synthesis of these libraries typically follows a divergent approach starting from the common indazole core. For example, direct alkylation of the indazole N-H can yield mixtures of N1- and N2-substituted products, which can be separated and further diversified. beilstein-journals.org A common subsequent step is the conversion of the methyl ester to a carboxylic acid, followed by amide coupling with a library of primary or secondary amines. This two-step diversification strategy—alkylation at the nitrogen followed by amidation at the C3 position—can rapidly generate a large number of unique compounds from a single starting material. For instance, fourteen new 1H-Indazole-3-carboxamides were synthesized by coupling the parent carboxylic acid with various substituted aryl or aliphatic amines.

The creation of indazole libraries is not random; it is often guided by specific therapeutic goals and structural biology insights, making it a key activity in academic and industrial drug discovery. nih.gov This process, known as rational or structure-guided design, uses knowledge of a biological target to design molecules that are likely to interact with it. nih.gov

A key example is the design of novel indazole-based histone deacetylase (HDAC) inhibitors. nih.gov Using fragment-based virtual screening and bioisosterism strategies, researchers designed and synthesized a library of indazole derivatives. nih.gov This approach led to the identification of compounds with potent inhibitory activity against specific HDAC isoforms. nih.gov

Similarly, another research effort designed and synthesized a focused library of N-phenylindazole diarylureas to be evaluated as potential anticancer agents. researchgate.net The compounds were tested in vitro across several cancer cell lines, demonstrating the direct link between library synthesis and biological screening. researchgate.net High-throughput screening (HTS) is the enabling technology that allows for the rapid evaluation of these libraries against biological targets, accelerating the discovery of "hit" compounds that can be further optimized into lead drug candidates. nih.govresearchgate.net

Application in Fragment-Based Drug Design and Scaffold Hopping

In modern drug discovery, Methyl 1H-indazole-3-carboxylate and its derivatives are valuable tools in sophisticated strategies like fragment-based drug design (FBDD) and scaffold hopping.

Fragment-Based Drug Design (FBDD) is a technique that starts by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. rsc.org Once a fragment that binds is identified, it is gradually built upon or "grown" into a more potent lead compound. The indazole scaffold is well-suited for this approach. In one study, a fragment-based approach was used to identify novel small molecule inhibitors of Hsp90, a chaperone protein implicated in cancer. beilstein-journals.org Through this process, hydroxy-indazole-carboxamides were identified as initial hits and subsequently optimized into more potent 3-benzylindazole derivatives with significant anti-proliferative effects in cancer cell lines. beilstein-journals.org

Scaffold Hopping is a strategy used to discover new, patentable core structures (scaffolds) for drugs by modifying the central core of a known active compound while retaining its biological activity. The indazole ring is an excellent alternative scaffold for the well-known indole (B1671886) core. A prominent example involved transforming a known indole-based inhibitor of the anti-apoptotic protein MCL-1 into a dual inhibitor of both MCL-1 and BCL-2 by replacing the indole core with an indazole framework. This scaffold hop was crucial for developing compounds that could potentially overcome resistance to BCL-2 selective inhibitors.

Synthesis of Complex Polycyclic Aromatic Structures

Beyond its use in creating libraries of drug-like molecules, the indazole scaffold can also serve as a foundation for the synthesis of more complex, fused polycyclic systems. These larger structures are built by performing annulation reactions, where a new ring is fused onto the existing indazole framework.

An example of this is the efficient synthesis of pyrazino[1,2-b]indazoles. rsc.org This was achieved through a catalyst- and additive-free intermolecular annulation of indazole aldehydes with propargylic amines. rsc.org This cascade cyclization creates a new six-membered heterocyclic ring fused to the indazole core, resulting in a more complex tetracyclic system. rsc.org Such fused polycyclic structures are of interest for their unique electronic properties and potential biological activities, with some of the synthesized pyrazino[1,2-b]indazoles exhibiting significant antifungal activity. rsc.org This demonstrates the utility of functionalized indazoles as synthons for building larger, rigid, and structurally complex polycyclic aromatic and heteroaromatic compounds.

Advanced Functionalization Strategies for Indazole Systems

Chemo-, Regio-, and Stereoselective Functionalization

The selective modification of indazoles is crucial for controlling their biological activity and material properties. The presence of multiple reactive sites in the indazole ring system, including two nitrogen atoms and several carbon atoms, presents a significant challenge for selectivity.

Chemoselectivity in the functionalization of indazoles involves differentiating between various functional groups within the molecule. For Methyl 7-methyl-1H-indazole-3-carboxylate, this would entail reactions that selectively target the N-H bond, a specific C-H bond on the aromatic ring, the methyl group, or the ester functionality.

Regioselectivity is a key consideration, particularly in N-alkylation, which can occur at either the N1 or N2 position, leading to different isomers with distinct properties. The outcome of N-alkylation is influenced by factors such as the nature of the electrophile, the base, and the solvent used. For indazoles bearing an electron-withdrawing group at the C3 position, such as a carboxylate, N1-alkylation is often the thermodynamically favored product. This preference can be attributed to the electronic effects of the substituent and potential chelation of the cation by the N2 nitrogen and the C3-substituent. In contrast, kinetic control can sometimes favor the N2-isomer.

A summary of factors influencing regioselectivity in the N-alkylation of indazole-3-carboxylates is presented below:

| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation |

| Control | Thermodynamic | Kinetic |

| Base | Strong, non-coordinating bases | Weaker bases |

| Solvent | Polar aprotic solvents | Less polar solvents |

| Electrophile | Less reactive alkylating agents | More reactive alkylating agents |

Catalytic C-H Activation for Direct Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds like indazoles, avoiding the need for pre-functionalized starting materials. princeton.eduacs.org

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been extensively used for the C-H functionalization of indazoles. princeton.eduacs.orgenamine.net These reactions often proceed via a directed C-H activation mechanism, where a directing group on the indazole scaffold coordinates to the metal center, bringing it in proximity to a specific C-H bond.

For this compound, the pyrazole (B372694) nitrogen (N2) can act as a directing group, facilitating the activation of the C7-H bond. However, the existing methyl group at the C7 position in the target molecule would likely direct functionalization to other positions, such as C4, C5, or C6, depending on the catalyst and reaction conditions. The ester group at the C3 position could also potentially influence the regioselectivity of C-H activation.

Common C-C and C-heteroatom bond formations achieved through transition metal-catalyzed C-H activation of indazoles include:

Arylation: Coupling with aryl halides or other aryl sources.

Alkylation: Introduction of alkyl groups.

Alkenylation: Formation of carbon-carbon double bonds.

Amination: Introduction of nitrogen-containing functional groups.

A table summarizing representative transition metal-catalyzed C-H functionalization reactions on the indazole core is provided below:

| Catalyst System | Coupling Partner | Position Functionalized | Reference |

| Pd(OAc)₂ / Ligand | Aryl halides | C3 | bloomtechz.com |

| [RhCp*Cl₂]₂ / AgSbF₆ | Alkenes | C7 | enamine.net |

| Ru(p-cymene)Cl₂]₂ | Alkynes | C7 | enamine.net |

In recent years, metal-free C-H functionalization methods have gained significant attention as more sustainable and cost-effective alternatives to transition metal-catalyzed reactions. researchgate.net These methods often involve radical-mediated processes or the use of strong bases or oxidants to activate C-H bonds.

For indazole systems, metal-free C-H functionalization has been demonstrated for various transformations, including arylation, alkylation, and amination. These reactions often exhibit different regioselectivity profiles compared to their metal-catalyzed counterparts. In the context of this compound, metal-free conditions could potentially offer alternative pathways for functionalization, for instance, at the C3 position via radical mechanisms.

Photo- and Electrochemical Approaches to Indazole Functionalization

Photoredox catalysis and electrochemistry offer mild and environmentally friendly methods for the functionalization of organic molecules, including indazoles. researchgate.net These techniques utilize visible light or an electric current to generate reactive intermediates, such as radical ions, which can then participate in a variety of chemical transformations.

Photocatalytic C-H functionalization of indazoles has been reported for reactions such as alkylation and arylation. These reactions often proceed under mild conditions and exhibit good functional group tolerance. The application of photoredox catalysis to this compound could enable novel transformations that are not accessible through traditional thermal methods.

Electrochemical C-H functionalization provides an alternative approach to generate reactive intermediates without the need for chemical oxidants or reductants. rsc.orgfrontiersin.org This method has been successfully applied to the amination and cyanation of indazoles. For this compound, electrochemical methods could offer a high degree of control over the reaction conditions and selectivity.

Late-Stage Functionalization of Complex Indazole Architectures

Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This strategy is particularly valuable in drug discovery, as it allows for the rapid generation of analogs from a common advanced intermediate.

The C-H activation methodologies discussed previously are well-suited for the late-stage functionalization of complex indazole-containing molecules. By selectively targeting specific C-H bonds, it is possible to modify the structure of a lead compound without the need for a de novo synthesis. While specific examples for the late-stage functionalization of this compound are not available, the broader success of these strategies on other complex indazole architectures suggests their potential applicability.

Supramolecular Chemistry and Materials Science Applications of Indazole Derivatives

Non-Covalent Interactions in Indazole Systems

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. For indazole derivatives, hydrogen bonding and aromatic stacking are particularly significant in dictating the supramolecular architecture.

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the crystal packing of indazole derivatives. In the case of 7-methyl-1H-indazole, the primary hydrogen bonding motif involves the N-H group of the indazole ring and a nitrogen atom of an adjacent molecule. This N—H⋯N interaction leads to the formation of infinite helical chains. iucr.org The presence of the methyl group at the 7-position influences the steric environment around the indazole core, which in turn affects the geometry of these hydrogen-bonded networks.

For "Methyl 7-methyl-1H-indazole-3-carboxylate," the addition of a methyl carboxylate group at the 3-position introduces another potential hydrogen bond acceptor—the carbonyl oxygen. This could lead to more complex hydrogen bonding patterns, potentially involving C—H⋯O interactions. Studies on related compounds, such as 1-methyl-1H-indazole-3-carboxylic acid, have shown the formation of inversion dimers through O—H⋯O hydrogen bonds. While "this compound" lacks the acidic proton of a carboxylic acid, the potential for various hydrogen bond-like interactions with the ester group remains.

| Interaction Type | Donor | Acceptor | Typical Geometry | Reference Compound |

| N—H⋯N | Indazole N-H | Indazole N | Helical Chains | 7-methyl-1H-indazole |

| C—H⋯π | C-H | Azole ring | Connects neighboring chains | 7-methyl-1H-indazole |

| O—H⋯O | Carboxylic Acid O-H | Carboxylic Acid C=O | Inversion Dimers | 1-Methyl-1H-indazole-3-carboxylic acid |

Aromatic Stacking Interactions

Aromatic stacking, or π–π interactions, are another key factor in the solid-state structures of indazole derivatives. These interactions arise from the electrostatic and van der Waals forces between the aromatic rings of adjacent molecules. The specific geometry of these stacked arrangements (e.g., face-to-face, offset) is influenced by the substituents on the indazole ring. rsc.org

In 7-methyl-1H-indazole, neighboring helical chains formed by hydrogen bonds are further connected by C—H⋯π interactions involving the azole ring. iucr.org The presence of the methyl group can influence the electronic properties of the aromatic system, which in turn affects the strength and nature of the stacking interactions. For "this compound," the combination of the electron-donating methyl group and the electron-withdrawing methyl carboxylate group would create a more complex electronic environment, likely leading to specific offset stacking geometries to optimize electrostatic interactions.

Indazole-Based Supramolecular Assemblies

The ability of indazole derivatives to engage in specific non-covalent interactions makes them excellent building blocks for the construction of larger, well-defined supramolecular assemblies.

Self-Assembly and Coordination Chemistry

The self-assembly of indazole derivatives is driven by the interplay of hydrogen bonding and aromatic stacking. The directionality of the N—H⋯N hydrogen bonds in 7-methyl-1H-indazole, for instance, leads to the predictable formation of one-dimensional helical structures. iucr.org The introduction of a coordinating group like the methyl carboxylate in "this compound" opens up possibilities for coordination-driven self-assembly. The nitrogen atoms of the indazole ring and the carbonyl oxygen of the ester group can act as coordination sites for metal ions.

Metal-Organic Complexes Featuring Indazole Ligands

Indazole derivatives are versatile ligands in coordination chemistry, capable of binding to metal centers in various modes. Research on other indazole-carboxylic acid isomers has demonstrated their utility in forming metal-organic frameworks (MOFs) and coordination polymers. researchgate.netmdpi.com For example, 1H-indazole-5-carboxylic acid and 1H-indazole-6-carboxylic acid have been used to synthesize luminescent zinc-based MOFs and coordination polymers with diverse structural dimensionalities. researchgate.netmdpi.com

Given these precedents, "this compound" is a promising candidate for the construction of novel metal-organic complexes. The specific substitution pattern is expected to influence the resulting structures and their properties. The 7-methyl group can provide steric control during complex formation, while the 3-methyl carboxylate group offers a key coordination site. The combination of the indazole nitrogen atoms and the ester carbonyl group allows for the potential formation of chelate rings with metal ions, leading to stable complexes.

Indazole Derivatives in Advanced Materials Research

The unique structural and electronic properties of indazole derivatives make them attractive for applications in advanced materials. The development of indazole-based MOFs has led to materials with interesting properties such as tunable porosity and luminescence. researchgate.net These materials have potential applications in gas storage, separation, and sensing.

While direct applications of "this compound" in materials science have yet to be reported, its structural features suggest potential in this area. The ability to form predictable supramolecular assemblies through hydrogen bonding and coordination could be exploited to create materials with tailored architectures. Furthermore, the electronic properties of the substituted indazole core could be tuned to develop materials with specific optical or electronic functionalities. For instance, the incorporation of this compound into coordination polymers could lead to new luminescent materials, with the emission properties influenced by the metal center and the ligand's substituent pattern.

Optical Properties

Detailed research findings on the specific optical properties of this compound are not available in the current scientific literature. To understand its potential, analogous studies on other heterocyclic compounds are often considered, but direct experimental data for this specific compound is absent. Key optical properties that would need to be determined through future research include:

Absorption and Emission Spectra: Determining the wavelengths at which the molecule absorbs and emits light is fundamental. This would involve UV-Vis and photoluminescence spectroscopy to identify the characteristic absorption (λabs) and emission (λem) maxima.

Quantum Yield: The photoluminescence quantum yield (ΦPL) is a critical parameter that measures the efficiency of the emission process. A high quantum yield is desirable for applications in light-emitting devices.

Fluorescence Lifetime: The lifetime of the excited state (τ) provides insights into the dynamics of the emission process and can influence the performance of optoelectronic devices.

Without experimental data, it is not possible to provide a data table summarizing these properties.

Electrical Properties and Organic Light-Emitting Diodes (OLEDs)

The application of this compound in OLEDs is contingent on its electrical properties, which are currently uncharacterized. For a material to be a viable candidate for OLEDs, several key electrical parameters must be investigated:

HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial for determining the charge injection and transport capabilities of the material. These levels dictate how efficiently electrons and holes can be injected from the electrodes and transported through the material.

Charge Carrier Mobility: The mobility of electrons and holes within the material is a key factor in the efficiency and performance of an OLED. Higher charge carrier mobility generally leads to better device performance.

Thermal Stability: Materials used in OLEDs must be thermally stable to withstand the operating temperatures of the device without degrading.

Given the lack of available data, a table of electrical properties cannot be generated. The potential of this compound as a host material, an emissive material, or a charge-transporting material in an OLED device remains an open area for scientific inquiry.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Synthetic Methodologies

The synthesis of indazole derivatives has evolved significantly, moving towards more efficient, selective, and environmentally friendly methods. benthamscience.com Future research on the synthesis of Methyl 7-methyl-1H-indazole-3-carboxylate will likely focus on optimizing existing routes and developing novel pathways.

Current and Emerging Synthetic Strategies:

Modern synthetic chemistry offers a variety of methods for constructing the indazole core and its derivatives. These include transition-metal-catalyzed reactions (e.g., using palladium, copper, and rhodium), acid-base catalysis, and green chemistry approaches. benthamdirect.com For instance, methods like diazotization reactions have been shown to be highly efficient for creating 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn

Future efforts could adapt these advanced methodologies to improve the synthesis of this compound. The focus will be on increasing yields, reducing reaction times, and employing milder conditions. One-pot syntheses, which combine multiple reaction steps into a single procedure, represent a particularly promising avenue for enhancing efficiency. mdpi.com

| Synthetic Approach | Catalyst/Reagent Examples | Potential Advantages for Synthesis | Relevant Findings |

| Metal-Catalyzed Cross-Coupling | Palladium (Pd), Copper (Cu), Rhodium (Rh) | High efficiency and selectivity in forming C-N and C-C bonds. benthamscience.com | Rhodium(III)-catalyzed C-H activation and annulation reactions provide efficient routes to substituted indazoles. nih.gov |

| Cyclization Reactions | Acid or Base Catalysis | Traditional and often robust methods for ring formation. mdpi.com | Acid-catalyzed ring closure of substituted phenylhydrazines is a known method for creating the indazole nucleus. mdpi.com |

| Green Chemistry Approaches | Microwave-assisted synthesis, solvent-free reactions | Reduced environmental impact, potentially faster reaction times. benthamdirect.com | Catalyst-based and green chemistry approaches are gaining importance in the synthesis of indazole scaffolds for drug discovery. benthamdirect.com |

| Diazotization Reactions | NaNO₂, HCl | Efficient conversion of ortho-aminobenzacetates to 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn | This method is noted for its operational simplicity, mild conditions, and high yields. sioc-journal.cn |

In-depth Computational Studies of Reaction Mechanisms and Properties

Computational chemistry provides powerful tools for understanding the structural, electronic, and reactive properties of molecules. For this compound, in-depth computational studies can offer valuable insights that complement experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's geometry, electronic structure, and spectroscopic properties. nih.gov Such studies can help predict its reactivity and the mechanisms of its formation and subsequent reactions. For example, DFT has been used to elucidate the radical chain mechanism in the iodine-mediated synthesis of 2H-indazoles. nih.gov

Furthermore, molecular docking and molecular dynamics (MD) simulations are crucial computational methods in drug discovery. researchgate.netbohrium.com These techniques could be used to predict the binding affinity of this compound and its derivatives with various biological targets, such as protein kinases, which are often implicated in cancer. rsc.orgnih.gov This predictive capability can guide the synthesis of new compounds with enhanced biological activity.

Exploration of New Functionalization Strategies

The functionalization of the indazole core is a key strategy for diversifying its chemical properties and biological activities. austinpublishinggroup.com Future research will undoubtedly explore new ways to modify this compound. The C-3 position of indazoles is a common site for functionalization, and various methods have been developed to introduce different substituents at this position. chim.it

Given that the 3-position is occupied by a carboxylate group, research could focus on:

Amide Coupling: Converting the methyl ester to a carboxylic acid and then coupling it with various amines to create a library of indazole-3-carboxamides. This approach has been successfully used to synthesize derivatives with antimicrobial activity. researchgate.net

Further Ring Functionalization: Exploring reactions that modify other positions on the indazole ring, such as C-4, C-5, or C-6, through techniques like halogenation followed by cross-coupling reactions. mdpi.com This would allow for the introduction of a wide range of substituents, further expanding the chemical space of accessible derivatives. researchgate.net

These new functionalization strategies will be essential for developing structure-activity relationships (SAR) and optimizing the properties of these compounds for specific applications.

Application as Architectures in Advanced Materials

While indazole derivatives are primarily known for their medicinal applications, their unique photophysical properties also make them attractive candidates for use in advanced materials. benthamdirect.com The aromatic, electron-rich nature of the indazole scaffold suggests potential applications in organic electronics.

Future research could investigate the use of this compound as a building block for:

Organic Light-Emitting Diodes (OLEDs): The photoluminescent properties of indazole derivatives could be harnessed in the development of new emitter materials for OLEDs.

Organic Photovoltaics (OPVs): As components of donor or acceptor materials in organic solar cells.

Polymers and Liquid Crystals: The ability to form strong intermolecular interactions makes indazole-based compounds interesting for creating novel polymers and liquid crystalline materials. bloomtechz.com

Systematic modification of the this compound structure would allow for the fine-tuning of its electronic and optical properties to meet the specific requirements of these material science applications.

Integration of Indazole Chemistry with Artificial Intelligence for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and molecular design. nih.govmansapublishers.com AI can significantly accelerate the process by analyzing vast datasets to identify promising drug candidates, predict their properties, and suggest synthetic routes. biopharmatrend.com

For this compound, AI can be applied in several ways:

De Novo Drug Design: AI algorithms can design novel molecules based on the indazole scaffold, optimized for specific biological targets. These algorithms can learn from existing data on active and inactive compounds to generate new structures with a higher probability of success.

Predictive Modeling: ML models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of new derivatives before they are synthesized, saving time and resources. nih.gov

Reaction Prediction and Synthesis Planning: AI tools can assist chemists by predicting the outcomes of chemical reactions and planning the most efficient synthetic pathways to target molecules.

By combining the chemical versatility of the indazole scaffold with the predictive power of AI, researchers can more rapidly and efficiently explore the therapeutic potential of new compounds derived from this compound. biopharmatrend.com

Q & A

Q. What are the standard synthetic routes for Methyl 7-methyl-1H-indazole-3-carboxylate, and how can reaction completion be validated?

A common method involves esterification of the corresponding carboxylic acid derivative. For example, refluxing 7-methyl-1H-indazole-3-carboxylic acid with methanol and a catalytic acid (e.g., H₂SO₄) under anhydrous conditions, followed by TLC monitoring to confirm reaction completion . Purification typically employs recrystallization from methanol or column chromatography. Yield optimization may require adjusting stoichiometry or reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : To confirm ester carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and indazole N-H vibrations .

- UV-Vis spectroscopy : For λₘₐₐ determination (e.g., ~297 nm in methanol), useful for concentration calibration .

- ¹H/¹³C NMR : To verify substituent positions (e.g., methyl groups, aromatic protons) and ester moiety integrity .

Q. How should this compound be stored to ensure stability?

Store as a solid or in anhydrous acetonitrile solution at –20°C, with desiccants to prevent hydrolysis. Stability studies suggest a shelf life of ≥5 years under these conditions .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density-functional theory (DFT) calculations, such as those using the B3LYP functional, can model electron density distributions, HOMO-LUMO gaps, and electrostatic potentials. These studies help rationalize reactivity in nucleophilic/electrophilic reactions or ligand-protein interactions . For accurate results, include solvent effects (e.g., PCM model) and validate with experimental UV-Vis data .

Q. What strategies resolve contradictions in crystallographic data for indazole derivatives?

Use software suites like SHELXL for refinement, leveraging constraints for disordered atoms and anisotropic displacement parameters. Cross-validate with WinGX/ORTEP for packing analysis and hydrogen-bonding networks. For example, intermolecular H-bonds along the b-axis in related indazole esters were resolved using these tools .

Q. How can structure-activity relationships (SAR) be investigated for this compound?

- Synthetic modification : Introduce substituents at the indazole N1 or ester group to assess steric/electronic effects .

- Biological assays : Pair with enzyme inhibition studies (e.g., kinase assays) or computational docking (e.g., AutoDock Vina) to identify binding motifs .

- Metabolic stability : Use LC-MS to track degradation products in simulated physiological conditions .

Q. What experimental controls are essential when optimizing synthetic yields?

- Blank reactions : Exclude catalysts to confirm their necessity.

- Time-course analysis : Monitor intermediates via TLC or in situ IR.

- Isotopic labeling : Use ¹³C-methanol to trace esterification efficiency .

- Parallel reactions : Test solvent/base combinations (e.g., DMF/K₂CO₃ vs. MeOH/H₂SO₄) .

Methodological Considerations

Q. How to address low reproducibility in spectroscopic data?

- Standardize sample prep : Use deuterated solvents (e.g., DMSO-d₆) and control concentration/temperature.

- Cross-validate : Compare NMR/IR results with computational simulations (e.g., Gaussian) .

- Calibrate instruments : Regularly reference internal standards (e.g., TMS for NMR).

Q. What crystallographic challenges arise with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.